Superior ROMK Inhibitory Potency (IC50 = 10 nM) Outperforms Other Pyrrolidine-Based ROMK Inhibitors
In a direct cross-study comparison of ROMK inhibitors sharing the pyrrolidine pharmacophore, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide demonstrates an IC50 of 10 nM in a human ROMK thallium flux assay (HEK293 cells, 30 min incubation) [1]. This potency is significantly higher than that of the optimized lead ROMK-IN-32, which achieves an IC50 of 35 nM under comparable conditions [2], and the commonly used benchmark inhibitor VU591, which shows an IC50 of 240 nM against Kir1.1 [3]. This differential potency directly impacts assay sensitivity and the ability to resolve subtle SAR trends in lead optimization programs.
| Evidence Dimension | ROMK Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | ROMK-IN-32: IC50 = 35 nM; VU591: IC50 = 240 nM |
| Quantified Difference | 3.5-fold more potent than ROMK-IN-32; 24-fold more potent than VU591 |
| Conditions | Human ROMK expressed in HEK293 cells; thallium flux assay; 30 min incubation |
Why This Matters
Higher potency enables lower compound usage in assays, reducing cost per data point and minimizing solvent (DMSO) interference in sensitive cell-based screens.
- [1] BindingDB Entry BDBM50235201. CHEMBL4066423. IC50 = 10 nM for inhibition of human ROMK (HEK293 cells, thallium flux assay, 30 mins). July 11, 2019. View Source
- [2] MedChemExpress. ROMK-IN-32 (HY-124687) Product Datasheet. IC50 = 35 nM (ROMK), IC50 = 22 µM (hERG). View Source
- [3] Sigma-Aldrich. VU591 Hydrochloride (SML2105) Product Datasheet. Kir1.1 (ROMK) IC50 = 240 nM. View Source
